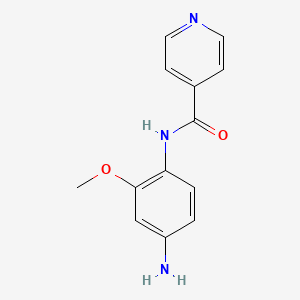![molecular formula C10H11NO4 B1331714 2-Ethoxy-4-[(e)-2-nitroethenyl]phenol CAS No. 90922-85-3](/img/structure/B1331714.png)
2-Ethoxy-4-[(e)-2-nitroethenyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-4-[(e)-2-nitroethenyl]phenol is an organic compound with the molecular formula C10H11NO4. It is characterized by the presence of an ethoxy group, a nitroethenyl group, and a phenol group. This compound is widely used in scientific research due to its versatile properties, making it an excellent candidate for various applications, including pharmaceutical development, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-4-[(e)-2-nitroethenyl]phenol typically involves the nitration of 2-ethoxyphenol followed by a condensation reaction with an appropriate aldehyde. The reaction conditions often include the use of strong acids like sulfuric acid or nitric acid for nitration and basic conditions for the condensation reaction.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration and condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of 2-ethoxy-4-[(e)-2-aminoethenyl]phenol.
Substitution: Formation of halogenated derivatives of the compound.
Scientific Research Applications
2-Ethoxy-4-[(e)-2-nitroethenyl]phenol is widely used in various fields of scientific research:
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-[(e)-2-nitroethenyl]phenol involves its interaction with various molecular targets, including enzymes and receptors. The nitro group can participate in redox reactions, while the phenol group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
2-Ethoxyphenol: Lacks the nitroethenyl group, making it less reactive in certain chemical reactions.
4-Nitrophenol: Contains a nitro group but lacks the ethoxy group, affecting its solubility and reactivity.
2-Methoxy-4-[(e)-2-nitroethenyl]phenol: Similar structure but with a methoxy group instead of an ethoxy group, which can influence its chemical properties and reactivity
Uniqueness: 2-Ethoxy-4-[(e)-2-nitroethenyl]phenol is unique due to the combination of its ethoxy, nitroethenyl, and phenol groups, which confer distinct chemical and physical properties. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
2-ethoxy-4-[(E)-2-nitroethenyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-2-15-10-7-8(3-4-9(10)12)5-6-11(13)14/h3-7,12H,2H2,1H3/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJIQLKTZKVZAJ-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C[N+](=O)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/[N+](=O)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90922-85-3 |
Source


|
| Record name | NSC122821 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122821 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[([1,2,4]Triazolo[1,5-a]pyrimidine-2-carbonyl)-amino]-acetic acid](/img/structure/B1331636.png)
![[(2-Fluoro-phenyl)-methanesulfonyl-amino]-acetic acid](/img/structure/B1331644.png)
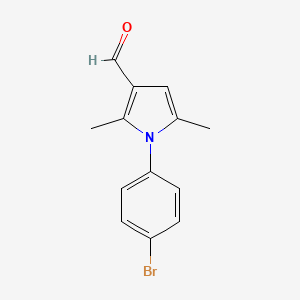
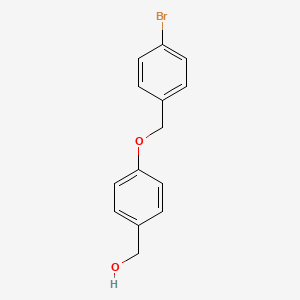
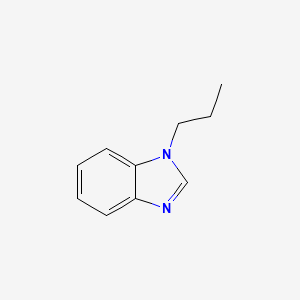




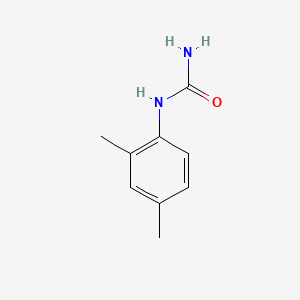
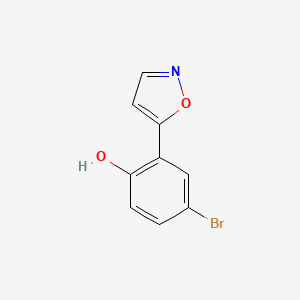
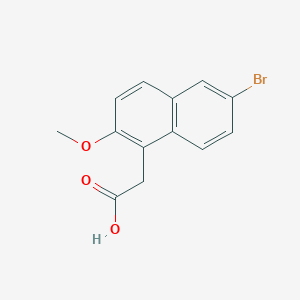
![5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1331672.png)
